3,3-dimethyl-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}butan-1-one
Description
Properties
IUPAC Name |
3,3-dimethyl-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-13(2,3)7-11(18)17-8-10(9-17)16-12-14-5-4-6-15-12/h4-6,10H,7-9H2,1-3H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXMBMYRZACJKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CC(C1)NC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}butan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: This can be achieved through the cyclization of an appropriate precursor, such as an amino alcohol, under acidic conditions.
Introduction of the Pyrimidine Ring: This step involves the reaction of the azetidine intermediate with a pyrimidine derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Formation of the Butanone Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}butan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the pyrimidine or azetidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3,3-dimethyl-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}butan-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with unique properties.
Biological Research: The compound can be used as a probe to study biological pathways and interactions, particularly those involving pyrimidine and azetidine derivatives.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, while the azetidine ring can provide steric hindrance and conformational flexibility. These interactions can modulate the activity of the target molecule, leading to the desired biological effect.
Comparison with Similar Compounds
Key Features :
- Azetidine Ring : The small, strained 4-membered ring may confer conformational rigidity compared to larger rings like pyrrolidine or piperidine .
- 3,3-Dimethyl Substituent : Increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
Structural Analogs with Azetidine and Pyrimidine Moieties
Compound A : 3-Phenyl-1-{3-[(Pyrimidin-2-yl)Amino]Azetidin-1-yl}Butan-1-one (BK59354)
- Molecular Formula : C₁₇H₂₀N₄O
- Molecular Weight : 296.37 g/mol .
- Key Difference : Replaces the 3,3-dimethyl group with a phenyl ring.
- Implications :
Compound B : 5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-C]Pyridin-1-yl)Azetidin-1-yl]Methyl]Morpholin-4-yl]Quinoline-8-Carbonitrile
- Key Feature : Combines azetidine with a tetrahydropyrazolo-pyridine and morpholine group.
- Implications : The fused pyrazole-pyridine system enhances π-π stacking and target engagement (e.g., TLR7-9 antagonism) .
Analogs with Alternative Heterocycles
Compound C : 3,3-Dimethyl-1-(Pyridin-3-yl)Butan-2-one
- Molecular Formula: C₁₁H₁₅NO
- Molecular Weight : 177.25 g/mol .
- Key Difference : Replaces the azetidine-pyrimidine moiety with a pyridin-3-yl group.
- Implications: Reduced Complexity: Lacking the azetidine ring simplifies synthesis but eliminates conformational rigidity.
Compound D : 3,3-Dimethyl-1-[4-(Pyrimidin-2-yl)Piperazin-1-yl]Butan-2-amine
- Molecular Formula : C₁₄H₂₅N₅
- Molecular Weight : 263.38 g/mol .
- Key Difference : Substitutes azetidine with a piperazine ring.
- Implications :
- Flexibility : Piperazine’s 6-membered ring offers greater conformational freedom but may reduce target specificity.
- Hydrogen Bonding : Additional nitrogen in piperazine enhances solubility and binding interactions.
Analogs with Amino Substituents
Compound E : (S)-2-Amino-1-{3-[(Benzyl-Isopropyl-Amino)Methyl]Piperidin-1-yl}-3-Methyl-Butan-1-one
- Molecular Formula : C₂₂H₃₆N₄O
- Molecular Weight : 372.55 g/mol .
- Key Difference: Incorporates a piperidine ring and benzyl-isopropyl-amino side chain.
- Implications :
- Steric Effects : Bulkier substituents may hinder membrane permeability but improve receptor selectivity.
Ring System Comparisons
- Azetidine : High ring strain may limit stability but improve binding affinity in rigid targets .
- Piperazine : Enhanced solubility due to additional nitrogen atoms .
Substituent Effects
| Substituent | Lipophilicity (LogP) | Synthetic Complexity | Bioactivity Potential |
|---|---|---|---|
| 3,3-Dimethyl | High | Moderate | Improved permeability |
| Phenyl | Very High | High | Aromatic interactions |
| Pyridin-3-yl | Moderate | Low | Antifungal activity |
Biological Activity
3,3-Dimethyl-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}butan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and other therapeutic applications. This article synthesizes available research findings on the biological activity of this compound, focusing on its mechanisms, efficacy, and potential clinical applications.
Chemical Structure and Properties
The compound features a complex structure characterized by an azetidine ring substituted with a pyrimidine moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
-
Antiproliferative Activity :
- In vitro studies have demonstrated that related azetidine derivatives exhibit significant antiproliferative effects against cancer cell lines, including MCF-7 breast cancer cells. For instance, compounds with similar structures have shown IC50 values in the nanomolar range, indicating potent activity against tumor cells .
- Mechanism of Action :
- Antiviral Properties :
Table 1: Summary of Biological Activities
Case Study: Antiproliferative Effects
In a study evaluating the antiproliferative effects of azetidine derivatives, several compounds were tested against MCF-7 cells. Notably, derivatives with specific substitutions on the azetidine ring showed enhanced potency compared to standard chemotherapeutic agents. The study highlighted that these compounds could serve as lead structures for developing new anticancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
